molecular formula C6H4BrN3 B578520 5-Bromo-1H-pyrazolo[4,3-b]pyridine CAS No. 1227628-78-5

5-Bromo-1H-pyrazolo[4,3-b]pyridine

Cat. No. B578520
CAS RN: 1227628-78-5
M. Wt: 198.023
InChI Key: QWLXNBNVCRSNEX-UHFFFAOYSA-N
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Description

5-Bromo-1H-pyrazolo[4,3-b]pyridine is a chemical compound with the empirical formula C6H4BrN3 . It is a solid substance and is used in early discovery research .


Synthesis Analysis

Based on scaffold hopping and computer-aided drug design, 38 pyrazolo[3,4-b]pyridine derivatives were synthesized . The synthesis involved a one-step substitution reaction with 5-Bromo-1H-pyrazolo[3,4-b]pyridine and N-iodosuccinimide, dissolved by DMF, then heated at 60 °C and stirred for 12 hours . Another synthesis method involves the use of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazole ring fused with a pyridine ring . The bromine atom is attached to the 5th carbon of the fused ring system .


Chemical Reactions Analysis

The compound has been used as a starting material in the synthesis of various derivatives, which are then evaluated for their inhibitory activities . For instance, compound C03, a derivative of this compound, showed acceptable activity with an IC50 value of 56 nM .


Physical And Chemical Properties Analysis

This compound is a solid substance . Its molecular weight is 198.02 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved papers.

Scientific Research Applications

  • Antibacterial and Antioxidant Applications : Variya, Panchal, and Patel (2019) synthesized derivatives of 5-Bromo-1H-pyrazolo[3,4-b]pyridine with significant antibacterial and antioxidant properties. Their work showed that these compounds exhibited excellent activity against Gram-positive and Gram-negative bacterial strains and demonstrated good antioxidant properties in DPPH and Superoxide radical scavenging assays (Variya, Panchal, & Patel, 2019).

  • Analgesic and Anti-inflammatory Activities : Chamakuri, Murthy, and Yellu (2016) reported that derivatives synthesized from 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde showed significant anti-inflammatory and analgesic activities. They noted that specific compounds with CF3 and Br groups displayed excellent anti-inflammatory activity, and certain derivatives exhibited superior analgesic activity compared to standard drugs (Chamakuri, Murthy, & Yellu, 2016).

  • Synthesis of Polyheterocyclic Ring Systems : Abdel‐Latif, Mehdhar, and Abdel-Ghani (2019) utilized 5-bromo-1H-pyrazolo[3,4-b]pyridine in the synthesis of new polyheterocyclic ring systems. These compounds were tested for their antibacterial properties, highlighting the versatility of this chemical in creating complex molecular structures (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).

  • Photoinduced Tautomerization Studies : Vetokhina, Dobek, et al. (2012) explored the photoinduced tautomerization in derivatives of 5-bromo-1H-pyrazolo[4,3-b]pyridine. Their research provides insights into the photophysical properties of these compounds, which could have implications in material sciences and photonics (Vetokhina, Dobek, et al., 2012).

  • Kinase-Focused Library Development : Smyth, Matthews, et al. (2010) developed a library of compounds using this compound for potential application in cancer drug discovery. They focused on kinase enzymes and demonstrated efficient methods for substituent variation, contributing to the development of diverse therapeutic agents (Smyth, Matthews, et al., 2010).

Mechanism of Action

Target of Action

The primary target of 5-Bromo-1H-pyrazolo[4,3-b]pyridine is Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer .

Mode of Action

This compound interacts with its targets, the TRKs, by inhibiting their activities . TRKs are composed of an extracellular domain, which combines with endogenous ligands, an intercellular domain, and a transmembrane domain . Once activated, the intramembrane kinase domain is phosphorylated . The compound inhibits this activation, thereby preventing the downstream signal transduction pathways .

Biochemical Pathways

The affected pathways include the Ras/Erk, PLC-γ, and PI3K/Akt pathways . These pathways are associated with the proliferation, differentiation, and survival of cells . By inhibiting the activation of TRKs, this compound disrupts these pathways, affecting the normal functioning of the cells .

Pharmacokinetics

The compound has shown good plasma stability and low inhibitory activity to a panel of cytochrome P450 isoforms except CYP2C9 . This suggests that the compound has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which can impact its bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of cell proliferation . For instance, it has been found to inhibit the proliferation of the Km-12 cell line .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors.

Safety and Hazards

While specific safety and hazards information for 5-Bromo-1H-pyrazolo[4,3-b]pyridine was not found in the retrieved papers, general safety measures for handling similar chemical compounds include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and ensuring adequate ventilation .

properties

IUPAC Name

5-bromo-1H-pyrazolo[4,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-6-2-1-4-5(9-6)3-8-10-4/h1-3H,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWLXNBNVCRSNEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1NN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90745413
Record name 5-Bromo-1H-pyrazolo[4,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90745413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1227628-78-5
Record name 5-Bromo-1H-pyrazolo[4,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90745413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-1H-pyrazolo[4,3-b]pyridine
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Synthesis routes and methods

Procedure details

Using a procedure similar to that described in Example 1, except using 2-amino-3-(5-bromo-2H-pyrazolo[4,3-b]pyridin-2-yl)-2-methylpropionitrile (33 mg), the title compound was isolated as a white solid (46 mg, 84%). Rf=0.4 (1:1 EA/heptane). MS (ES): M/Z [M+H]=468. 1H NMR: (400 MHz, DMSO-d6): 1.69 (s, 3H), 5.06-5.24 (m, 2H), 7.44 (d, J=9.0 Hz, 1H), 7.53 (d, J=8.1 Hz, 2H), 7.97 (d, J=8.8 Hz, 2H), 8.12 (d, J=9.0 Hz, 1H), 8.69 (s, 1H) and 8.96 (s, 1H). 19F NMR (376 MHz, DMSO-d6): −57.1 (s, 3F). 2-Amino-3-(5-bromo-2H-pyrazolo[4,3-b]pyridin-2-yl)-2-methylpropionitrile [40 mg, 73%; Rf=0.35 (EA)] was prepared using a procedure similar to that described in Example 1, part b, except starting from 1-(5-bromo-2H-pyrazolo[4,3-b]pyridin-2-yl)propan-2-one (50 mg). 1-(5-Bromo-2H-pyrazolo[4,3-b]pyridin-2-yl)propan-2-one [80 mg, 12%; Rf=0.25 (2:1 EA/heptane)] was prepared using a procedure similar to that described in Example 182 part g using chloroacetone and potassium carbonate except starting from 5-bromo-1H-pyrazolo[4,3-b]pyridine (0.5 g). 5-Bromo-1H-pyrazolo[4,3-b]pyridine (0.5 g, 24%) was prepared using a procedure similar to that described in Example 182 part f except starting from 3-amino-6-bromo-2-methylpyridine (2 g). 3-Amino-6-bromo-2-methylpyridine [3.2 g, 93%; Rf=0.75 (1:1 EA/heptane)] was prepared using a procedure similar to that described in Example 182 part e except starting from 6-bromo-2-methyl-3-nitropyridine (4 g).
Name
EA heptane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
1-(5-bromo-2H-pyrazolo[4,3-b]pyridin-2-yl)propan-2-one
Quantity
50 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.5 g
Type
reactant
Reaction Step Five
Quantity
2 g
Type
reactant
Reaction Step Six

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